molecular formula C15H17NO3 B7589557 4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-methylbenzoic acid

4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-methylbenzoic acid

Katalognummer B7589557
Molekulargewicht: 259.30 g/mol
InChI-Schlüssel: CNYKITHERRYBML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-methylbenzoic acid, commonly known as CPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPMA is a non-steroidal anti-inflammatory drug (NSAID) that has been extensively studied for its therapeutic properties.

Wirkmechanismus

The mechanism of action of CPMA involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. CPMA selectively inhibits COX-2 enzymes, which are induced during inflammation, while sparing COX-1 enzymes, which are involved in the maintenance of normal physiological functions.
Biochemical and Physiological Effects:
CPMA has been shown to have various biochemical and physiological effects. It reduces inflammation, pain, and fever by inhibiting the production of prostaglandins. CPMA also has antioxidant properties and has been shown to scavenge free radicals. In vitro studies have shown that CPMA inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Vorteile Und Einschränkungen Für Laborexperimente

CPMA has several advantages for laboratory experiments. It is readily available and relatively inexpensive. CPMA is also stable and has a long shelf life. However, CPMA has some limitations. It is insoluble in water, which makes it difficult to administer orally. CPMA also has a short half-life, which limits its therapeutic potential.

Zukünftige Richtungen

There are several future directions for the study of CPMA. Further research is needed to determine the optimal dosage and administration route for CPMA. CPMA's potential use in the treatment of cancer needs to be further explored. Future studies should also investigate the potential side effects of CPMA and its interactions with other drugs. The development of new formulations of CPMA that improve its solubility and increase its half-life could also be a future direction.

Synthesemethoden

The synthesis of CPMA involves the condensation of 2-cyclopent-2-en-1-ylacetic acid with 4-amino-2-methylbenzoic acid in the presence of a dehydrating agent. The reaction yields CPMA as a white crystalline solid with a melting point of 215-217°C.

Wissenschaftliche Forschungsanwendungen

CPMA has shown promising results in various scientific research applications. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. In vitro studies have shown that CPMA inhibits the production of prostaglandins and leukotrienes, which are known to play a crucial role in the inflammatory response. CPMA has also been studied for its potential use in the treatment of cancer. In vitro studies have shown that CPMA inhibits the growth of cancer cells and induces apoptosis.

Eigenschaften

IUPAC Name

4-[(2-cyclopent-2-en-1-ylacetyl)amino]-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-10-8-12(6-7-13(10)15(18)19)16-14(17)9-11-4-2-3-5-11/h2,4,6-8,11H,3,5,9H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYKITHERRYBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC2CCC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-methylbenzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.